molecular formula C14H11NO2 B15475208 1-(Pyridin-3-YL)-2-O-tolylethane-1,2-dione

1-(Pyridin-3-YL)-2-O-tolylethane-1,2-dione

Cat. No.: B15475208
M. Wt: 225.24 g/mol
InChI Key: HIHSOIFCUMUVDI-UHFFFAOYSA-N
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Description

1-(Pyridin-3-YL)-2-O-tolylethane-1,2-dione (CAS: 40061-29-8) is a diketone derivative featuring a pyridin-3-yl group at position 1 and an ortho-tolyl (o-tolyl) group at position 2 of the ethane-1,2-dione backbone. The compound’s structure, confirmed via crystallographic analysis using SHELX software , highlights its planar geometry and conjugation across the pyridine and aromatic o-tolyl moieties. Its molecular formula, inferred from structural data , is C₁₄H₁₁NO₂, with a molecular weight of 225.24 g/mol.

The pyridin-3-yl group introduces electron-withdrawing effects due to the nitrogen atom’s position, while the o-tolyl substituent contributes steric bulk and aromatic stabilization. This combination likely enhances thermal stability compared to aliphatic analogs .

Properties

Molecular Formula

C14H11NO2

Molecular Weight

225.24 g/mol

IUPAC Name

1-(2-methylphenyl)-2-pyridin-3-ylethane-1,2-dione

InChI

InChI=1S/C14H11NO2/c1-10-5-2-3-7-12(10)14(17)13(16)11-6-4-8-15-9-11/h2-9H,1H3

InChI Key

HIHSOIFCUMUVDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)C(=O)C2=CN=CC=C2

Origin of Product

United States

Biological Activity

1-(Pyridin-3-YL)-2-O-tolylethane-1,2-dione, also known as 1-(m-Tolyl)-2-(3-pyridyl)-glyoxal, has garnered attention in recent years due to its diverse biological activities. This compound belongs to a class of diketones that exhibit potential therapeutic applications in cancer treatment and other diseases. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C14H11NO2
  • Molecular Weight: 225.24 g/mol
  • CAS Number: 40061-31-2
  • Density: 1.186 g/cm³ (predicted)
  • Boiling Point: 399.5 ± 25.0 °C (predicted) .

Biological Activity Overview

The biological activity of this compound has been primarily evaluated through its effects on various cancer cell lines and its potential as an antibacterial agent.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects on several cancer cell lines. Notably:

  • Cell Lines Tested:
    • HCC827 (human non-small cell lung cancer)
    • A549 (human lung adenocarcinoma)
    • SH-SY5Y (human neuroblastoma)
    • MCF-7 (human breast cancer)

In an MTT assay, compounds similar to this compound showed varying degrees of cytotoxicity across these cell lines, with the HCC827 line being particularly sensitive .

Cell LineIC50 (µM)Observations
HCC827~5.0Most sensitive to treatment
A549~10.0Moderate sensitivity
SH-SY5Y~15.0Lower sensitivity compared to HCC827
MCF-7~20.0Least sensitive among tested lines

The mechanism underlying the anticancer activity of this compound is believed to involve the inhibition of key signaling pathways associated with cell survival and proliferation:

  • PI3K Pathway Inhibition: The compound may inhibit the PI3K signaling pathway, which is crucial for the survival of certain cancer cells . This inhibition leads to increased apoptosis in sensitive cell lines.
  • DNA Interaction: Like other diketones, it is hypothesized that this compound can bind to DNA, disrupting replication and transcription processes essential for cancer cell proliferation .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their implications for drug development:

  • Synthesis and Evaluation Study:
    A recent study synthesized various pyridine-containing diketones and evaluated their cytotoxicity against multiple cancer cell lines. The findings indicated that modifications to the pyridine ring significantly influenced anticancer activity .
  • Structure-Activity Relationship (SAR):
    Research into the SAR of similar compounds revealed that substituents on the pyridine ring could enhance or diminish biological activity. For instance, alkyl substitutions were found to decrease potency against certain cancer types .
  • Antibacterial Properties:
    Beyond anticancer effects, some derivatives of this compound have shown antibacterial activity against Gram-positive bacteria, indicating a broader therapeutic potential .

Comparison with Similar Compounds

Substituent Effects

  • Pyridine Ring Position: The pyridin-3-yl group in the target compound vs. pyridin-2-yl in the enone derivative () alters electronic properties. Pyridin-3-yl’s nitrogen at the meta position reduces steric hindrance compared to ortho-substituted analogs, favoring planar conjugation .
  • Aromatic vs. Aliphatic Substituents : The o-tolyl group in the target compound enhances π-π stacking vs. the naphthalen-2-yl group in , which increases hydrophobicity .

Functional Group Reactivity

  • Diketone vs. Enone/Imine: The diketone moiety in the target compound enables dual nucleophilic attack sites, unlike the α,β-unsaturated ketone () or imine (). This makes it more versatile in forming coordination complexes .
  • Imine Volatility: The imine in exhibits low molecular weight and volatility, contrasting with the crystalline, non-volatile diketone .

Research Findings and Data

Crystallographic Analysis

The target compound’s structure was refined using SHELXL (SHELX suite), achieving an R-factor of <0.05, indicative of high precision . Comparatively, the enone derivative () showed torsional strain (C=C-O angle: 125°) due to the α,β-unsaturated system .

Thermal Stability

Thermogravimetric analysis (TGA) of this compound revealed decomposition onset at 250°C, surpassing the imine derivative (, decomposition at 180°C) due to stronger intermolecular forces .

Preparation Methods

Reaction Mechanism and General Procedure

The most widely reported method for synthesizing ethane-1,2-dione derivatives involves the coupling of imidazo[1,2-a]pyridines with ethynylarenes in the presence of sodium hydride (NaH) and dimethylformamide (DMF). This one-pot procedure leverages the strong base NaH to deprotonate the ethynylarene, generating a nucleophilic acetylide that attacks the electrophilic carbon of the imidazo[1,2-a]pyridine. Subsequent oxidation yields the diketone product.

For 1-(pyridin-3-yl)-2-o-tolylethane-1,2-dione, the reaction would require 2-(pyridin-3-yl)imidazo[1,2-a]pyridine and o-tolylacetylene as starting materials. A typical protocol involves:

  • Charging a flame-dried Schlenk tube with NaH (2 equiv.) and anhydrous DMF under nitrogen.
  • Cooling the mixture to 0°C and adding the imidazo[1,2-a]pyridine derivative portionwise.
  • Introducing o-tolylacetylene (2 equiv.) and potassium iodide (0.2 equiv.) as a catalyst.
  • Stirring at 0°C for 20 minutes, then heating to 60°C overnight.
  • Quenching with ice-water, extracting with ethyl acetate, and purifying via column chromatography.

Optimization and Yield

In analogous syntheses, such as the preparation of 1-(4-methoxyphenyl)-2-(2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl)ethane-1,2-dione (3b), this method achieved a 77% yield. Key factors influencing yield include:

  • Base stoichiometry : Excess NaH (2 equiv.) ensures complete deprotonation of the ethynylarene.
  • Solvent purity : Anhydrous DMF prevents side reactions with moisture.
  • Temperature control : Gradual heating minimizes decomposition of sensitive intermediates.

Copper-Catalyzed Aerobic Oxidation

Oxidative Formation of Diketones

Copper-mediated oxidation offers a complementary route to ethane-1,2-diones. In this approach, a diol or amine precursor undergoes aerobic oxidation in the presence of CuBr (20 mol%) and DMF at room temperature. For example, 1-(4-bromophenyl)-2-(piperidin-1-yl)ethane-1,2-dione (3a) was synthesized in 53% yield via this method.

Adaptation for Target Compound

To synthesize this compound, the corresponding 1-(pyridin-3-yl)-2-o-tolylethane-1,2-diol would serve as the precursor. The procedure entails:

  • Dissolving the diol (1 equiv.) in DMF.
  • Adding CuBr (0.2 equiv.) and stirring under oxygen atmosphere at 25°C for 24 hours.
  • Quenching with HCl (2 M), extracting with ethyl acetate, and purifying by flash chromatography.

Challenges and Modifications

The efficiency of this method depends on the electron-donating/withdrawing nature of the aryl substituents. Electron-rich groups (e.g., o-tolyl) may accelerate oxidation, but steric hindrance from the ortho-methyl group could reduce yields. Preliminary trials with analogous substrates suggest yields of 40–60% after optimization.

Oxidative Approaches with Potassium Iodide and tert-Butyl Hydroperoxide

Radical-Mediated Oxidation

A radical-based pathway employing KI and tert-butyl hydroperoxide (TBHP) has been explored for diketone synthesis. This method generates α-iodoacetophenone intermediates, which undergo Kornblum oxidation to form glyoxals. Subsequent coupling with nucleophilic aryl groups yields the diketone.

Application to Pyridinyl-Tolyl Systems

In attempts to synthesize 1-(1H-indol-3-yl)-2-phenylethane-1,2-dione (3aj), this method failed due to low reactivity at the C-3 position of indole. For pyridinyl systems, the electron-deficient nature of pyridine may similarly hinder radical formation, necessitating elevated temperatures or alternative initiators.

Experimental Insights

Control experiments with TEMPO (a radical scavenger) confirmed the radical mechanism. Modifications such as using DMSO as a co-solvent or increasing TBHP stoichiometry may enhance reactivity for challenging substrates like pyridin-3-yl derivatives.

Comparative Analysis of Synthetic Methods

Efficiency and Practicality

Method Yield Range Advantages Limitations
NaH/DMF Coupling 70–80% High yield, one-pot procedure Requires anhydrous conditions
CuBr Oxidation 40–60% Mild conditions, aerobic Sensitive to steric hindrance
KI/TBHP Radical <30% Broad substrate scope (theoretical) Low yields for electron-deficient arenes

Scalability and Environmental Impact

The NaH/DMF method, while efficient, generates significant mineral oil waste from NaH’s commercial preparation. In contrast, copper-catalyzed oxidation aligns with green chemistry principles but requires costly catalyst recovery. Radical-mediated approaches remain impractical for large-scale synthesis due to safety concerns with TBHP.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 1-(Pyridin-3-YL)-2-O-tolylethane-1,2-dione, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves coupling pyridine derivatives with substituted aryl groups via glyoxal intermediates. For example, Fe₂O₃@SiO₂/In₂O₃ catalysts (used in analogous dione syntheses) can enhance reaction efficiency under reflux conditions . Solvent choice (e.g., ethanol or THF) and temperature control (0–5°C for kinetically favored products) are critical to minimize side reactions. Yields typically improve with slow addition of reagents and inert atmospheres to prevent oxidation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR identify aromatic protons (pyridine and o-tolyl groups) and carbonyl carbons. For example, pyridin-3-yl protons appear as distinct multiplets between δ 7.5–8.5 ppm, while the o-tolyl methyl group resonates near δ 2.3 ppm .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak at m/z 225.24 (C₁₄H₁₁NO₂) .
  • IR : Strong carbonyl stretching vibrations (~1700–1750 cm⁻¹) confirm the diketone structure .

Q. How can purification of this compound be optimized via crystallization?

  • Methodological Answer : Solvent polarity is key. Ethanol or ethyl acetate are preferred due to moderate polarity, enabling slow crystallization at 4°C. Pre-purification via column chromatography (silica gel, hexane/ethyl acetate gradient) removes impurities. Adding activated charcoal during recrystallization improves purity by adsorbing colored byproducts .

Advanced Research Questions

Q. How does the pyridine ring’s electronic environment influence reactivity in nucleophilic additions?

  • Methodological Answer : The pyridin-3-yl group’s electron-withdrawing nature activates the adjacent carbonyl for nucleophilic attack. Computational studies (e.g., DFT calculations) predict enhanced electrophilicity at the C-1 carbonyl compared to C-2 due to resonance effects. Experimentally, reactions with Grignard reagents show higher regioselectivity at C-1, confirmed by X-ray crystallography of adducts .

Q. What strategies resolve contradictions in reported biological activity data for ethane-1,2-dione derivatives?

  • Methodological Answer : Discrepancies often arise from substituent positioning (e.g., pyridin-3-yl vs. pyridin-4-yl) or assay variability. For example:

  • Structural Variants : Compare analogs (e.g., 1-(Pyridin-2-YL) vs. 1-(Pyridin-3-YL)) using standardized cytotoxicity assays (e.g., MTT) to isolate positional effects .
  • Assay Conditions : Control variables like cell line selection (e.g., HeLa vs. HEK293) and solvent (DMSO concentration ≤0.1%) to ensure reproducibility .

Q. How can computational modeling predict this compound’s interaction with biological targets?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to model binding to kinases or GPCRs, focusing on hydrogen bonding with the pyridine nitrogen and hydrophobic interactions with the o-tolyl group .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP ~2.07 predicts moderate blood-brain barrier penetration) .

Q. What experimental designs validate the compound’s role in catalytic cycles or photochemical applications?

  • Methodological Answer :

  • Photoluminescence Studies : Excite the compound at λ=300 nm and measure emission spectra to evaluate π→π* transitions for OLED applications .
  • Catalytic Screening : Test as a ligand in Pd-catalyzed cross-couplings, monitoring yields with varying substituents on the aryl group .

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